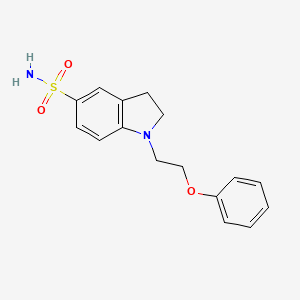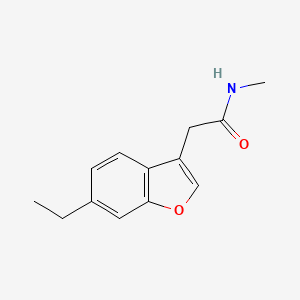
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of pharmacology. MPMP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is not fully understood, but it is thought to act as a modulator of the endocannabinoid system. This system plays a key role in regulating a variety of physiological processes, including pain sensation, appetite, and mood. N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to increase the levels of endocannabinoids in the brain, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, it has also been shown to have antioxidant and anti-inflammatory properties. These properties could make it useful in the treatment of a variety of diseases, including cancer and cardiovascular disease.
实验室实验的优点和局限性
One advantage of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is that it is relatively easy to synthesize and purify, making it suitable for large-scale production. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
未来方向
There are many potential future directions for research on N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. One area of interest is the development of new drugs based on its structure. Another area of research is the optimization of its synthesis method to improve yields and reduce costs. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of a variety of diseases.
合成方法
The synthesis of N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide involves the reaction of 3-methylbenzoyl chloride with 1-methylpyrrole in the presence of a base such as triethylamine. The resulting product is then reacted with pyrrolidine-1-carboxamide to yield N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. This synthesis method has been optimized to produce high yields of pure N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, making it suitable for large-scale production.
科学研究应用
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been the subject of numerous scientific studies due to its potential applications in the field of pharmacology. One area of research that has shown promise is the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have neuroprotective effects, which could help to prevent or slow the progression of these diseases.
属性
IUPAC Name |
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-6-3-7-14(12-13)18-17(21)20-11-5-9-16(20)15-8-4-10-19(15)2/h3-4,6-8,10,12,16H,5,9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRRTTFMUJNUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)

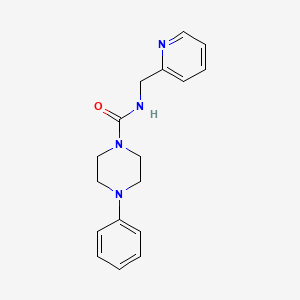
![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
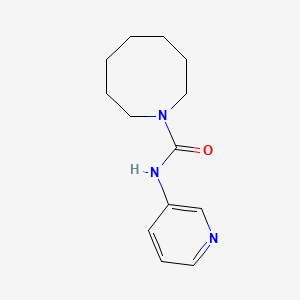
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
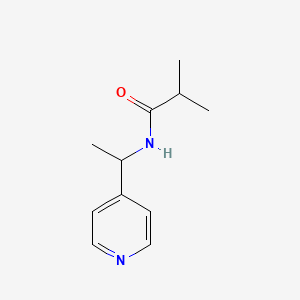
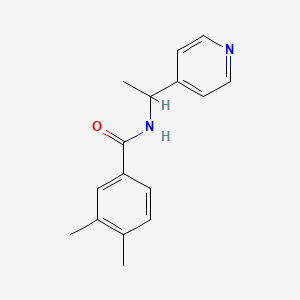
![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)
